Branched vs. Linear Geometry: Molecular Weight and Spatial Orientation
N-Me-N-bis(PEG4-acid) (MW 527.6 g/mol) [1] possesses a branched, V-shaped geometry centered on a tertiary amine, which provides a distinct spatial orientation compared to the linear, chain-like structure of the simpler diester Bis-PEG4-acid (MW 294.3 g/mol) . The significant difference in molecular weight (233.3 g/mol heavier) is a direct consequence of the branched architecture, which offers a longer effective linker length and potentially greater conformational flexibility for spanning the distance between target and E3 ligase proteins in a PROTAC ternary complex.
| Evidence Dimension | Molecular Weight and Geometry |
|---|---|
| Target Compound Data | Molecular Weight: 527.6 g/mol; Branched V-shape geometry with central tertiary amine [1]. |
| Comparator Or Baseline | Bis-PEG4-acid: Molecular Weight: 294.3 g/mol; Linear geometry . |
| Quantified Difference | Delta MW = 233.3 g/mol (79.3% increase). |
| Conditions | Structural analysis based on molecular formula (C23H45NO12 vs C12H22O8) and SMILES notation. |
Why This Matters
This structural differentiation is crucial for optimizing the distance and orientation between the two ligands in a PROTAC, a key determinant of ternary complex stability and degradation efficiency.
- [1] N-Me-N-bis(PEG4-acid) Product Page. GlpBio. GC65788. View Source
